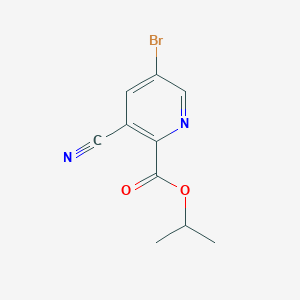

Isopropyl 5-bromo-3-cyanopicolinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2O2 |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

propan-2-yl 5-bromo-3-cyanopyridine-2-carboxylate |

InChI |

InChI=1S/C10H9BrN2O2/c1-6(2)15-10(14)9-7(4-12)3-8(11)5-13-9/h3,5-6H,1-2H3 |

InChI Key |

STZHLHUHWXMUTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=C(C=N1)Br)C#N |

Origin of Product |

United States |

Reactivity and Transformations of Isopropyl 5 Bromo 3 Cyanopicolinate Derivatives

Reactions at the Ester Moiety

The isopropyl ester group of the picolinate (B1231196) can undergo several transformations, including transesterification, hydrolysis, and amidation, offering pathways to a variety of derivatives.

Transesterification Processes with Isopropyl Picolinates

Transesterification is a key process for modifying the ester group of picolinates. This reaction involves the exchange of the isopropoxy group with another alcohol, catalyzed by either an acid or a base. The synthesis of fatty acid isopropyl esters, for instance, can be achieved through the transesterification of oils or fats with isopropanol (B130326). ui.ac.id Microwave-assisted transesterification has been shown to significantly accelerate this process, achieving high yields in a much shorter time compared to conventional methods. ui.ac.idui.ac.id For example, using potassium hydroxide (B78521) as a catalyst, a high yield of fatty acid isopropyl ester can be obtained at a 1:11 molar ratio of crude palm oil to isopropanol. ui.ac.id

A patented method for synthesizing isopropyl palmitate involves the transesterification of high-purity methyl palmitate with isopropanol in a flow reactor. google.com This continuous process, which includes the simultaneous removal of the methanol (B129727) byproduct, leads to high yields and improved product quality. google.com The transesterification rate is influenced by the amount of co-solvent used, with isopropanol itself sometimes acting as a co-solvent to facilitate the reaction. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Transesterification

| Method | Molar Ratio (Oil:Isopropanol) | Catalyst | Reaction Time | Maximum Yield |

|---|---|---|---|---|

| Conventional | 1:11 | 0.2% KOH | 150 minutes | 72.2% |

| Microwave | 1:11 | 0.2% KOH | 5 minutes | 80.5% |

Hydrolysis and Saponification Reactions of the Isopropyl Ester

The isopropyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Saponification, which is hydrolysis under basic conditions, is a common method. The rate of hydrolysis is influenced by factors such as pH and temperature. For instance, the hydrolysis of ester linkages in certain polymers increases with both increasing pH and temperature. nih.gov

Amidation and Thioesterification Reactions of Picolinate Esters

Amide bonds can be formed directly from esters and amines, often catalyzed by metal salts like iron(III) chloride, which can proceed under solvent-free conditions. mdpi.com Lanthanide complexes have also been shown to catalyze the direct amidation of esters with anilines. mdpi.com The mechanism can involve the initial deprotonation of the amine by the catalyst, followed by nucleophilic attack on the ester. mdpi.com

Thioesterification, the conversion of an ester to a thioester, is another important transformation. Thioesters are valuable intermediates in organic synthesis. chemrxiv.org The homologation of esters can lead to the formation of thioesters, amides, and carboxylic acids through a series of rearrangements involving a highly electrophilic ketene (B1206846) intermediate. researchgate.net Biocatalytic methods using enzymes like the adenylation (A-) domain of carboxylic acid reductase can synthesize a broad range of thioesters from carboxylic acids, which can then be used to form amides. chemrxiv.org

Table 2: Catalysts for Direct Amidation of Esters

| Catalyst | Reaction Conditions | Substrate Scope |

|---|---|---|

| Iron(III) chloride | Solvent-free, 80°C, 1.5-3 h | Primary and secondary amines, ethyl esters |

| Lanthanide complexes | - | Anilines |

Reactions Involving the Bromine Substituent

The bromine atom on the pyridine (B92270) ring is a key functional group for carbon-carbon bond formation and other substitution reactions.

Cross-Coupling Reactions (e.g., Sonogashira coupling for C-C bond formation)

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is highly versatile and can be carried out under mild conditions, including at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org

Brominated pyridines are effective substrates in Sonogashira cross-coupling reactions. rsc.org For instance, 5-bromo-1,2,3-triazine (B172147) has been successfully coupled with a variety of (hetero)aryl boronic acids in a palladium-catalyzed reaction, achieving high yields. researchgate.netnih.govresearchgate.netchemrxiv.orguzh.ch The choice of ligand is crucial for the efficiency of the coupling reaction, with electron-poor ferrocene-based ligands showing excellent performance. researchgate.net The Sonogashira coupling has also been applied to brominated pyrimidines and indoles. researchgate.netresearchgate.net

Table 3: Conditions for Sonogashira Coupling of Brominated Heterocycles

| Brominated Substrate | Coupling Partner | Catalyst System | Yield |

|---|---|---|---|

| 5-Bromo-1,2,3-triazine | (Hetero)aryl boronic acids | Pd catalyst, dppf-CF3 ligand | up to 97% |

| 3,5-dibromo-2,6-dichloropyridine | Terminal alkynes | Pd catalyst | Good yields |

| 5-Bromoindole | Phenylacetylene | Pd/ligand system | - |

Nucleophilic Aromatic Substitution on Brominated Pyridines

The pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with electron-withdrawing groups. The nitrogen atom in the pyridine ring makes the ring electron-deficient and thus activated towards nucleophilic attack. youtube.com Nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen) because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. stackexchange.comyoutube.compearson.com

In SNAr reactions of substituted pyridinium (B92312) ions, the leaving group ability does not always follow the typical F > Cl ≈ Br > I order seen in many SNAr reactions. nih.gov For 2-substituted N-methylpyridinium ions, the reactivity order can be influenced by the substituent, with cyano groups significantly enhancing reactivity. nih.gov The mechanism can be complex, sometimes involving a rate-determining deprotonation of the addition intermediate. nih.gov

Lithiation and Subsequent Electrophilic Quenching on Bromopyridines

The bromine atom at the 5-position of the pyridine ring is susceptible to halogen-metal exchange, a powerful tool for creating a carbon-nucleophile that can react with a wide range of electrophiles. The lithiation of 3-bromopyridine (B30812) derivatives is a well-established method for this purpose. researchgate.net

The process typically involves treating the bromopyridine with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). This reaction generates a highly reactive 3-lithiopyridine intermediate. This intermediate is generally not isolated but is used in situ by quenching with an appropriate electrophile. researchgate.net The use of an inverse addition method, where the bromopyridine solution is added to the organolithium reagent, can sometimes minimize side reactions like deprotonation of the substrate. researchgate.net

The resulting lithiated species can react with a diverse array of electrophiles to introduce new functional groups at the 5-position of the pyridine ring. This versatility makes lithiation a key strategy for the elaboration of the pyridine core.

Table 1: Examples of Electrophilic Quenching of Lithiated Pyridines

| Electrophile | Reagent Example | Resulting Functional Group |

| Aldehydes/Ketones | Acetaldehyde, Acetone | Secondary/Tertiary Alcohol |

| Esters | Ethyl acetate (B1210297) | Ketone |

| Carbon dioxide | CO₂ (gas or solid) | Carboxylic acid |

| Borates | Triisopropyl borate | Boronic acid |

| Alkyl halides | Methyl iodide | Alkyl group |

| Silyl (B83357) halides | Trimethylsilyl (B98337) chloride | Silyl group |

This method provides a synthetic route to a variety of 3,5-disubstituted pyridine derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Reductive Dehalogenation Pathways

Reductive dehalogenation is a chemical reaction that involves the replacement of a halogen atom with a hydrogen atom. In the context of Isopropyl 5-bromo-3-cyanopicolinate, this transformation would remove the bromine atom from the 5-position of the pyridine ring. Aryl bromides are generally more reactive towards reductive dehalogenation than aryl chlorides. organic-chemistry.org

Several methods can achieve this transformation, with catalytic hydrogenation being one of the most common. This process typically employs a palladium catalyst, such as 10% palladium on carbon (Pd/C), in the presence of a hydrogen source. organic-chemistry.org The reaction is often carried out under neutral conditions, which allows for the selective reduction of the bromo group in the presence of other functional groups like nitriles or esters. organic-chemistry.orgorganic-chemistry.org

Alternative methods for reductive dehalogenation include the use of other reducing agents like zinc powder in the presence of a proton source such as aqueous ammonium (B1175870) chloride. Radical-based dehalogenation methods have also been developed, utilizing radical initiators or photoredox catalysis. organic-chemistry.org The choice of method depends on the desired selectivity and the compatibility with other functional groups in the molecule.

Table 2: Common Reagents for Reductive Dehalogenation of Aryl Bromides

| Reagent System | Conditions | Notes |

| H₂, Pd/C | Neutral, often at room temperature and atmospheric pressure | Highly selective for bromides over other groups like nitriles. organic-chemistry.orgorganic-chemistry.org |

| Zn, NH₄Cl(aq) | Room temperature | A mild and versatile method. |

| NaBH₄, PdCl₂ | Varies | Sodium borohydride (B1222165) can also be used as a hydrogen source. |

| Triethylammonium formate, Pd(OAc)₂ | 50-100 °C | A transfer hydrogenation method that can be selective. |

| Visible light, photocatalyst, H-donor | Room temperature | A modern, mild method. organic-chemistry.org |

The ability to selectively remove the bromo substituent provides a pathway to synthesize 3-cyanopicolinate derivatives from their 5-bromo precursors.

Transformations of the Cyano Group

The cyano group at the 3-position is a versatile functional handle that can be converted into a variety of other important chemical moieties.

Hydrolysis of Nitriles to Carboxylic Acids or Amides

The hydrolysis of the nitrile group offers a direct route to either a carboxylic acid or an amide. The outcome of the reaction is highly dependent on the reaction conditions. libretexts.org

Under acidic conditions, the nitrile is typically heated under reflux with a strong acid like hydrochloric acid. libretexts.orgpressbooks.pub The reaction proceeds through an amide intermediate, which is further hydrolyzed to the corresponding carboxylic acid. libretexts.org The nitrogen atom from the nitrile is converted into an ammonium salt. libretexts.org

Conversely, basic hydrolysis, usually carried out by heating with an aqueous solution of a base like sodium hydroxide, initially yields the salt of the carboxylic acid and ammonia (B1221849). libretexts.orgpressbooks.pub Careful control of the reaction conditions, such as using milder conditions, can sometimes allow for the isolation of the intermediate amide. youtube.com To obtain the free carboxylic acid from the basic hydrolysis, a final acidification step is required. libretexts.org Biological methods using nitrilase enzymes have also been developed for the selective hydrolysis of cyanopyridines to amides, avoiding the further hydrolysis to the carboxylic acid. wikipedia.org

Table 3: Products of Nitrile Hydrolysis

| Conditions | Intermediate | Final Product (after workup) |

| Acidic (e.g., H₃O⁺, heat) | Amide | Carboxylic Acid |

| Basic (e.g., OH⁻, heat, then H₃O⁺) | Amide | Carboxylic Acid |

| Mild Basic (e.g., controlled OH⁻, heat) | - | Amide |

| Enzymatic (e.g., Nitrilase) | - | Amide wikipedia.org |

Reduction of Nitriles to Amines

The cyano group can be readily reduced to a primary amine (aminomethyl group). This transformation is fundamental in organic synthesis for introducing basic nitrogen-containing groups. Several reducing agents are effective for this purpose.

Catalytic hydrogenation is a widely used method, often employing catalysts like Raney nickel or rhodium. google.com When dealing with halogenated cyanopyridines, the choice of catalyst is crucial to avoid competitive dehalogenation. While palladium is often the catalyst of choice for dehalogenation, platinum and rhodium are generally less effective for this side reaction and are therefore preferred for the reduction of nitriles where the halogen is to be retained. google.com The reaction is often performed in the presence of an acid to prevent catalyst poisoning by the product amine. google.com

Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) are also highly effective for the reduction of nitriles to primary amines. libretexts.orgorganic-chemistry.org Other borane-based reagents have also been shown to be effective. organic-chemistry.org

Table 4: Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Conditions | Notes |

| LiAlH₄ | Ethereal solvent (e.g., THF, Et₂O), followed by aqueous workup | A powerful and common reducing agent. libretexts.orgorganic-chemistry.org |

| H₂, Raney Ni | High pressure and temperature | A classic industrial method. |

| H₂, Pt or Rh catalyst | Acidic medium | Preferred for halogenated nitriles to minimize dehalogenation. google.com |

| Ammonia borane | Thermal decomposition | An environmentally benign method. organic-chemistry.org |

Cyclization Reactions Involving the Cyano Group (e.g., amidoxime (B1450833) formation)

The cyano group can participate in cyclization reactions, serving as a key building block for various heterocyclic systems. A prominent example is the formation of amidoximes.

Amidoximes are synthesized by the reaction of a nitrile with hydroxylamine (B1172632). nih.gov This reaction is typically carried out by heating the nitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or triethylamine (B128534) in a solvent such as ethanol (B145695). nih.gov The base is required to generate free hydroxylamine in situ. This transformation converts the cyano group into a C(=NOH)NH₂ group, which is a valuable pharmacophore and a versatile intermediate for the synthesis of other heterocycles like 1,2,4-oxadiazoles.

The amidoxime functional group is known for its ability to act as a nitric oxide (NO) donor, which is a significant area of interest in medicinal chemistry. nih.gov

Functionalization of the Cyano Group for Complex Heterocycle Synthesis

Beyond the direct transformations mentioned above, the cyano group on the pyridine ring is a key precursor for the construction of more complex heterocyclic architectures. The electron-withdrawing nature of the cyano group can influence the reactivity of the pyridine ring and participate directly in cyclization reactions.

For instance, cyanopyridines can be utilized in radical cross-coupling reactions to synthesize N-fused heterocycles. nih.gov They can also serve as starting materials for the synthesis of various fused pyridine systems. The reaction of the cyano group with dinucleophiles can lead to the formation of new rings fused to the pyridine core. Additionally, the cyano group can be a precursor for the formation of other nitrogen-containing heterocycles such as tetrazoles, by reaction with azides, or triazoles. mdpi.com The versatility of the cyano group makes it an important synthon in the design and synthesis of novel polycyclic and heterocyclic compounds with potential applications in pharmaceuticals and materials science. mdpi.comd-nb.info

Mechanistic Investigations of Reactions Involving Isopropyl 5 Bromo 3 Cyanopicolinate

Elucidation of Esterification Reaction Mechanisms

The formation of Isopropyl 5-bromo-3-cyanopicolinate from 5-bromo-3-cyanopicolinic acid and isopropanol (B130326) is a classic esterification reaction. The mechanism of this transformation can be elucidated through several methods, with the Steglich esterification being a particularly mild and effective approach. wikipedia.orgnih.gov

Steglich Esterification:

The Steglich esterification utilizes a carbodiimide (B86325), typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.govorganic-chemistry.org The reaction is generally performed at room temperature in a variety of polar aprotic solvents. wikipedia.org

The proposed mechanism for the Steglich esterification of 5-bromo-3-cyanopicolinic acid is as follows:

Activation of the Carboxylic Acid: The carboxylic acid reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is analogous in reactivity to a carboxylic acid anhydride (B1165640). organic-chemistry.org

Nucleophilic Attack by DMAP: DMAP, being a stronger nucleophile than isopropanol, attacks the O-acylisourea intermediate. This leads to the formation of a reactive acyl-pyridinium species, often referred to as an "active ester". organic-chemistry.orgresearchgate.net This step is crucial as it prevents a side reaction where the O-acylisourea rearranges to a stable N-acylurea, which would not react further with the alcohol. wikipedia.orgorganic-chemistry.org

Ester Formation: The isopropanol then attacks the acyl-pyridinium intermediate, leading to the formation of the desired ester, this compound, and regenerating the DMAP catalyst. organic-chemistry.org

Byproduct Formation: The protonated DCC forms the insoluble and stable dicyclohexylurea (DCU), which can be easily removed by filtration. wikipedia.orgorganic-chemistry.org

A key advantage of the Steglich esterification is its mildness, which allows for the esterification of substrates that are sensitive to acidic or basic conditions, a common feature of other esterification methods like the Fischer esterification. organic-chemistry.org

Metal-Catalyzed Processes:

While the Steglich esterification is a prominent method, metal-catalyzed esterifications can also be employed. These processes often involve the use of Lewis acid catalysts to activate the carboxylic acid towards nucleophilic attack by the alcohol. The specific mechanisms can vary depending on the metal catalyst and reaction conditions employed.

Mechanistic Aspects of Bromination Reactions

The introduction of a bromine atom onto the picolinate (B1231196) ring is a critical step in the synthesis of this compound. This transformation typically proceeds via an electrophilic aromatic substitution (EAS) mechanism. However, under certain conditions, radical mechanisms can also be at play, particularly for the bromination of alkyl side chains.

Electrophilic Aromatic Substitution (EAS):

The bromination of the pyridine (B92270) ring of a 3-cyanopicoline derivative to introduce the bromine at the 5-position follows a well-established EAS mechanism. lumenlearning.comlibretexts.org Aromatic rings, including the pyridine ring system, are generally less reactive towards electrophiles than alkenes. pressbooks.pub Therefore, a catalyst is often required to activate the bromine molecule. libretexts.orgpressbooks.pub

The mechanism involves the following steps:

Generation of the Electrophile: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), polarizes the bromine molecule (Br₂), making one of the bromine atoms more electrophilic. pressbooks.pubyoutube.com This can be envisioned as the formation of a Br⁺ species. lumenlearning.com

Nucleophilic Attack: The π-electron system of the pyridine ring attacks the electrophilic bromine atom. This step is typically the rate-determining step of the reaction as it involves the temporary loss of aromaticity. lumenlearning.comlibretexts.org This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. lumenlearning.comlibretexts.org The positions ortho and para to activating groups are generally favored due to better stabilization of the carbocation intermediate. wvu.edu

Deprotonation: A weak base, which can be the FeBr₄⁻ species formed in the first step, removes a proton from the carbon atom bearing the bromine atom. This restores the aromaticity of the pyridine ring and yields the 5-bromo-3-cyanopicoline derivative. lumenlearning.comlibretexts.org

Radical Mechanisms:

While EAS is the primary mechanism for aromatic bromination, radical bromination becomes relevant when considering the bromination of alkyl groups attached to the aromatic ring. byjus.commasterorganicchemistry.com This is typically achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or peroxides) and light or heat. masterorganicchemistry.com

The radical chain mechanism consists of three main stages: byjus.com

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator to form radicals. These radicals then abstract a hydrogen atom from HBr, which is present in trace amounts, to generate a bromine radical (Br•). masterorganicchemistry.com

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position (the carbon adjacent to the aromatic ring), forming a resonance-stabilized benzylic radical and HBr. masterorganicchemistry.com This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the brominated product and another bromine radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The chain reaction is terminated when two radicals combine with each other. byjus.com

The use of NBS is crucial for allylic and benzylic bromination as it maintains a low concentration of Br₂ and HBr, which suppresses the competing electrophilic addition of bromine to any double bonds that might be present. masterorganicchemistry.com

Insights into Cyano Group Transformations and Cyclizations

The cyano group in this compound is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and participation in cyclization reactions.

Functional Group Transformations:

The cyano group can be converted into other functional groups, significantly expanding the synthetic utility of the molecule. For instance, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine. These transformations allow for the introduction of new functionalities and the construction of more complex molecular architectures. The regioselectivity of these transformations can sometimes be unexpected and requires careful mechanistic investigation through control experiments and intermediate analysis to be fully understood. researchgate.net

Cyclization Reactions:

The cyano group can also participate in cyclization reactions, leading to the formation of new heterocyclic rings. These reactions are often promoted by the presence of other functional groups within the molecule or by the addition of external reagents. For example, a three-component cyclization reaction involving a ketone, a carboxylic acid, and a nitroalkene has been reported to yield a bicyclic octahydro-2H-indol-2-one scaffold. nih.gov While this specific example does not directly involve this compound, it highlights the potential for the cyano group to participate in complex cyclization cascades. DFT calculations and isotope-labeling experiments are powerful tools for elucidating the mechanisms of such reactions. nih.gov

Electron Transfer Pathways in Picolinate-Metal Complexes

Picolinate ligands, such as the one derived from this compound, can form complexes with metal ions. The study of electron transfer (ET) processes within these complexes is of significant interest, particularly in the context of photoluminescent materials and catalysis.

Electron transfer reactions in metal complexes can proceed through two primary mechanisms: libretexts.org

Outer-Sphere Electron Transfer: In this mechanism, the electron is transferred directly between the metal centers without a bridging ligand. The coordination spheres of the metal ions remain intact. libretexts.org

Inner-Sphere Electron Transfer: This mechanism involves a bridging ligand that is simultaneously coordinated to both the oxidant and the reductant. The electron is transferred through this bridging ligand. libretexts.orgyoutube.com For this to occur, one of the complexes should be labile to allow for the formation of the bridged intermediate. youtube.com

Applications in Advanced Synthetic Chemistry and Material Science Research

Role as a Synthetic Building Block for Complex Molecules

The strategic placement of reactive groups on the pyridine (B92270) ring of Isopropyl 5-bromo-3-cyanopicolinate makes it a valuable intermediate in multi-step synthesis. Each functional group—the isopropyl ester, the bromo group, and the cyano group—can be selectively targeted by different chemical reactions. This multi-functionality allows for the precise construction of complex molecular architectures.

Precursor in Medicinal Chemistry Research

In medicinal chemistry, the development of new therapeutic agents often relies on the use of versatile chemical scaffolds that can be systematically modified. Halogenated and cyanated heterocyclic compounds are fundamental building blocks in this process. The bromo and cyano groups on the picolinate (B1231196) ring serve as chemical handles for introducing further complexity.

For instance, the bromine atom can be replaced with other functional groups through various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the attachment of a wide array of other molecular fragments. Similarly, the cyano group can be chemically transformed into other important functional groups, such as amines or carboxylic acids, which are common in biologically relevant molecules. The synthesis of complex bromo-aniline derivatives and substituted benzoates for pharmaceutical research illustrates the utility of such halogenated starting materials. achemblock.combldpharm.com The availability of related compounds, like Methyl 3-bromo-5-cyanopicolinate, as chemical building blocks underscores their role in the synthesis of novel compounds for investigation. bldpharm.com

| Functional Group | Potential Transformation | Relevance in Synthesis |

| Bromo Group | Cross-coupling reactions (e.g., Suzuki, Stille) | Attachment of aryl, alkyl, or other organic fragments. |

| Cyano Group | Hydrolysis, reduction, or cycloaddition | Conversion to carboxylic acids, amines, or tetrazoles. |

| Ester Group | Hydrolysis to carboxylic acid | Allows for amide bond formation or further modification. |

This table outlines the synthetic potential of the key functional groups present in this compound for creating diverse molecular structures in a research context.

Intermediate in Agrochemical Development

The picolinic acid structure is the foundation for a significant class of synthetic auxin herbicides. lifechemicals.com These compounds mimic a natural plant growth hormone, leading to uncontrolled growth and eventual death in susceptible plants. Research in this area focuses on modifying the picolinic acid core to discover new herbicide analogues with improved properties.

The development of highly successful commercial herbicides, such as aminopyralid (B1667105) and halauxifen-methyl, was achieved by making precise modifications to the picolinate ring. lifechemicals.com A common strategy involves introducing different substituents to explore structure-activity relationships. A compound like this compound serves as an ideal intermediate for this purpose. The bromo and cyano groups can be used to generate a library of new picolinate derivatives, which can then be evaluated for their herbicidal potential. For example, replacing a chlorine atom with a phenyl group at position 6 of the picolinic acid ring led to the discovery of new potent herbicides. lifechemicals.com This highlights the importance of substituted picolinates as key intermediates in the ongoing search for next-generation agrochemicals.

Utilization in Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals, biopharmaceuticals, and agrochemicals. This compound, and its close relatives like Methyl 5-bromo-3-cyanopicolinate, are considered valuable fine chemical intermediates. lifechemicals.com Their utility stems from the multiple, distinct reaction sites on the molecule.

The presence of the bromo, cyano, and ester groups allows for a programmed sequence of chemical reactions, where each part of the molecule can be altered without affecting the others. This controlled, stepwise modification is a cornerstone of modern organic synthesis. Chemical suppliers offer a wide range of such functionalized heterocyclic compounds, referred to as building blocks, which are used by research and development laboratories in various industries. These building blocks enable the efficient construction of complex, high-value target molecules.

Ligand Chemistry and Coordination Compound Design

The design of new materials with specific electronic, magnetic, or optical properties is a major focus of modern chemistry. A key approach in this field is the use of organic molecules, known as ligands, to bind with metal ions, forming coordination compounds. The properties of the final material are determined by the choice of both the metal and the ligand.

Picolinate Ligands in Transition Metal Complexes

Picolinate and its derivatives are highly effective ligands for binding to transition metal ions such as Ruthenium (Ru), Manganese (Mn), Chromium (Cr), Copper (Cu), and Mercury (Hg). The picolinate ligand typically binds to a metal ion through two points of attachment: the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. This two-point binding, known as bidentate chelation, forms a stable five-membered ring with the metal ion. rsc.org

In this compound, the ester group would first be hydrolyzed to reveal the picolinate's carboxylate group, enabling it to act as a ligand. The bromo and cyano substituents on the pyridine ring are strongly electron-withdrawing. This electronic effect is crucial as it modifies the properties of the resulting metal complex. By pulling electron density away from the pyridine ring, these groups can influence the stability of the metal-ligand bond and alter the redox potential of the metal center. This tunability is highly desirable, as it allows for the fine-tuning of the properties of the coordination compound for specific applications, such as in catalysis or materials science. rsc.orgresearchgate.net

| Transition Metal | Potential Application of Picolinate Complex |

| Ruthenium (Ru) | Catalysis, photochemistry. |

| Manganese (Mn) | Magnetic materials, oxidation catalysts. |

| Chromium (Cr) | Bioinorganic chemistry research. |

| Copper (Cu) | Catalysis, antifungal/antimicrobial research. rsc.org |

| Mercury (Hg) | Sensor development, coordination studies. |

This table provides examples of research areas where transition metal complexes containing picolinate-type ligands are investigated.

Development of Metallo-supramolecular Assemblies and Coordination Polymers

Beyond single metal complexes, functionalized ligands like 5-bromo-3-cyanopicolinate are instrumental in constructing larger, highly ordered structures known as metallo-supramolecular assemblies and coordination polymers. These are extended networks of metal ions linked together by organic ligands.

Advanced Materials Research

Substituted picolinate ligands are of significant interest in the development of photoluminescent materials and photosensitizers, particularly in the context of transition metal complexes. The aromatic pyridine ring and the coordinating carboxylate and nitrogen atoms of the picolinate moiety provide a robust framework for constructing luminescent compounds.

Complexes of ruthenium(II) with picolinate ligands have been synthesized and investigated as redox photosensitizers. These complexes can exhibit broad absorption in the visible light spectrum, a desirable property for photosensitizers used in applications such as solar energy conversion and photodynamic therapy. The electronic nature of the substituents on the picolinate ring can be used to tune the photophysical properties of the complex, including its absorption and emission wavelengths, quantum yield, and excited-state lifetimes.

The presence of a bromine atom on the picolinate ring, as in this compound, is known to influence the photoluminescent properties of organic molecules and metal complexes through the heavy-atom effect. This can enhance intersystem crossing from the singlet to the triplet excited state, which is often beneficial for applications in phosphorescence and as photosensitizers. While direct photophysical data for this compound complexes is not widely available, the known effects of bromo-substitution in other aromatic systems suggest its potential for creating materials with tailored luminescent and photosensitizing capabilities.

Molecular spintronics is a field that aims to utilize the spin of electrons in molecules to store and process information. Single-molecule magnets (SMMs) are a class of materials at the forefront of this research, and their properties are highly dependent on the ligand environment around the central metal ion(s).

Picolinic acid derivatives have been explored as ligands in the synthesis of SMMs. For example, picolinic acid N-oxide has been used to create polynuclear metal complexes with interesting magnetic properties. georgiasouthern.edu The ability of the picolinate moiety to chelate metal ions and mediate magnetic exchange interactions is key to its application in this area.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. Picolinate-based ligands have been successfully employed as linkers in the synthesis of MOFs with diverse topologies and properties.

The coordination of both the carboxylate oxygen and the pyridine nitrogen to metal centers allows picolinate derivatives to act as versatile building blocks in MOF construction. The resulting frameworks can exhibit interesting properties, including catalytic activity and magnetism. For example, copper(II) complexes with picolinate ligands have been used to create MOFs with ferromagnetic interactions.

The functional groups on the picolinate linker can be used to tune the properties of the MOF. The bromo and cyano groups of this compound offer opportunities for post-synthetic modification, where these groups can be transformed into other functionalities to alter the properties of the MOF. Furthermore, these functional groups can influence the interactions of the MOF with guest molecules, which is important for applications in gas storage and separation. The isopropyl ester group also adds a degree of steric bulk that can influence the packing of the linkers and the resulting pore size and shape of the MOF. While specific MOFs based on this compound have not been reported, the principles of MOF design strongly suggest its utility as a functional linker for creating novel porous materials.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of Isopropyl 5-bromo-3-cyanopicolinate and its analogs is a primary area of future research. While classical methods for the synthesis of functionalized pyridines exist, the development of novel routes with improved atom economy, reduced waste, and the use of sustainable starting materials is crucial.

Potential strategies could involve:

Late-stage functionalization: Introducing the cyano and bromo groups onto a pre-existing picolinate (B1231196) ester scaffold could offer a more convergent and flexible approach.

Flow chemistry: Utilizing microreactor technology could enable better control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate scalability.

Biocatalysis: Employing enzymes for the selective synthesis or modification of the pyridine (B92270) core could offer a green alternative to traditional chemical methods.

Research into the synthesis of related compounds, such as 5-bromopyridine-2-carbonitrile from 5-bromo-2-iodopyridine (B1269129) or 2-amino-5-bromopyridine, provides analogous strategies that could be adapted. researchgate.netoriprobe.com For instance, a modified Sandmeyer reaction on an amino precursor could be a viable route. heteroletters.org The synthesis of a similarly substituted pyridine carboxylic acid, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has also been documented, offering further synthetic insights. nih.gov

Exploration of Unprecedented Reactivity and Transformations

The reactivity of this compound is largely dictated by its three functional groups. The bromine atom is a prime site for cross-coupling reactions, the cyano group can undergo various transformations, and the ester can be hydrolyzed or transesterified.

Future research could focus on:

Novel Cross-Coupling Reactions: Beyond standard Suzuki and Sonogashira couplings, exploring less common cross-coupling reactions to introduce novel functionalities at the 5-position would be of interest. A patent has already described the conversion of this compound into a boronic acid derivative, highlighting its utility in further coupling reactions. mdpi.com

Transformations of the Cyano Group: Investigating the selective reduction of the cyano group to an amine or an aldehyde, or its hydrolysis to a carboxylic acid or amide, in the presence of the ester and bromo functionalities would expand its synthetic utility.

Ring Transformations: Exploring conditions that could induce ring-opening or rearrangement of the pyridine core could lead to the synthesis of novel heterocyclic systems. The carbonylative coupling of bromopyridines to form indolizines is an example of such a transformative reaction. rsc.org

Advanced Mechanistic Investigations Utilizing Modern Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms is paramount for optimizing existing transformations and discovering new ones. The application of modern analytical and computational tools will be instrumental in this endeavor.

Key areas for investigation include:

In-situ Reaction Monitoring: Utilizing techniques like ReactIR or in-situ NMR spectroscopy to monitor the progress of reactions involving this compound can help identify reactive intermediates and elucidate reaction pathways.

Kinetic Studies: Performing detailed kinetic analysis of its key reactions can provide quantitative data on reaction rates and the influence of various parameters, aiding in the optimization of reaction conditions.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure of the molecule, transition state energies, and reaction mechanisms. mdpi.com Such studies have been applied to understand the intricacies of palladium-catalyzed cross-coupling reactions, including oxidative addition and the role of ligands. illinois.edunih.govresearchgate.netrsc.org

Design of Highly Selective and Efficient Catalytic Systems for Derivatization

The development of bespoke catalytic systems tailored for the selective derivatization of this compound is a significant challenge and a promising research direction. The presence of multiple reactive sites necessitates catalysts with high chemoselectivity.

Future efforts could be directed towards:

Ligand Design: Synthesizing and screening novel ligands for palladium and other transition metal catalysts to achieve higher efficacy and selectivity in cross-coupling reactions.

Nanocatalysis: Investigating the use of nanocatalysts, which can offer unique reactivity and selectivity profiles due to their high surface area and quantum size effects. rsc.org

Photoredox Catalysis: Exploring the use of light-mediated catalysis to enable novel transformations that are not accessible through traditional thermal methods.

The extensive research on palladium-catalyzed Suzuki cross-coupling reactions of other brominated pyridines provides a solid foundation for this work, with established methodologies for optimizing catalyst, ligand, and base combinations. mdpi.comnih.govresearchgate.netuzh.chchemrxiv.org

Integration into Multicomponent Reaction Sequences for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of synthetic efficiency and molecular diversity. This compound is an ideal candidate for incorporation into MCRs.

Potential applications in MCRs include:

As a Building Block: Its functional handles can participate in various MCRs to rapidly assemble complex molecular architectures. For instance, functionalized pyridines are known to participate in the Groebke–Blackburn–Bienaymé (GBB-3CR) three-component reaction to synthesize imidazo[1,2-a]pyridines. mdpi.com

Post-MCR Modifications: The bromo- and cyano- groups can serve as handles for further functionalization after an initial MCR, adding another layer of complexity to the synthesized molecules.

The development of sequential multicomponent reactions involving pyridine derivatives to form highly functionalized products, such as pyridin-2(1H)-ones, further illustrates the potential of incorporating this compound into such efficient synthetic strategies. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isopropyl 5-bromo-3-cyanopicolinate, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves sequential functionalization of the pyridine core. Bromination at the 5-position can be achieved via electrophilic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). Cyanation at the 3-position may employ CuCN or Pd-catalyzed cross-coupling. Esterification with isopropyl alcohol under acidic conditions (e.g., H₂SO₄) completes the synthesis. Yield optimization requires monitoring reaction time, stoichiometry, and purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Conflicting yields may arise from competing side reactions (e.g., over-bromination), necessitating TLC and NMR tracking .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR : The isopropyl group’s split signals (δ 1.2–1.4 ppm for CH₃; δ 5.0–5.2 ppm for CH) distinguish it from other esters. The cyano group’s electron-withdrawing effect deshields adjacent protons, aiding positional assignment.

- IR : A sharp peak ~2240 cm⁻¹ confirms the nitrile group.

- Mass Spec : Molecular ion [M+H]⁺ should align with the molecular weight (C₁₀H₁₀BrN₂O₂ = 283.09 g/mol). Discrepancies in fragment patterns may indicate impurities or degradation products. Cross-validate with X-ray crystallography if crystal growth is feasible .

Q. What solvent systems are suitable for recrystallizing this compound, and how does polarity affect crystal quality?

- Methodological Answer: Test binary mixtures like ethyl acetate/hexane or dichloromethane/petroleum ether. High-polarity solvents (e.g., DMF) may dissolve the compound but hinder crystal formation. Slow evaporation at 4°C enhances crystal lattice integrity. Monitor melting point consistency (mp ~112–113°C, similar to brominated pyridine analogs) to assess purity .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., bromine’s susceptibility to Suzuki-Miyaura coupling). Molecular docking with transition-state models (e.g., Pd(PPh₃)₄) predicts steric effects from the isopropyl group. Compare computational results with experimental kinetics (e.g., reaction rates under varying Pd catalysts) to validate models. Contradictions may arise from solvent effects or ligand bulkiness, requiring iterative refinement .

Q. What experimental strategies address conflicting data in the compound’s stability under acidic vs. basic conditions?

- Methodological Answer: Design accelerated degradation studies:

- Acidic Conditions : Expose to HCl/MeOH (0.1M, 25°C) and monitor via HPLC for ester hydrolysis (retention time shifts).

- Basic Conditions : Use NaOH/EtOH (0.1M) to detect nitrile hydrolysis to carboxylic acid.

Conflicting stability profiles (e.g., ester lability in base vs. acid) may stem from competing mechanisms (SN2 vs. nucleophilic acyl substitution). Use LC-MS to identify intermediates and propose degradation pathways .

Q. How do steric and electronic effects of the 3-cyano and 5-bromo substituents influence regioselectivity in subsequent functionalization?

- Methodological Answer: Perform competitive reactions:

- Electrophilic Aromatic Substitution : Compare bromination vs. nitration outcomes to assess directing effects.

- Nucleophilic Attack : React with amines or thiols under Pd catalysis. Steric hindrance from the isopropyl group may reduce yields at the 2-position. Use Hammett plots to correlate substituent effects with reaction rates. Contradictory regioselectivity (e.g., unexpected para substitution) could indicate π-backbonding from the nitrile group .

Data Analysis and Contradiction Management

Q. How should researchers reconcile discrepancies between theoretical and experimental melting points?

- Methodological Answer: Theoretical mp (predicted via QSPR models) may deviate due to polymorphism or impurities. Perform DSC analysis to detect multiple endotherms. Recrystallize from different solvents to isolate polymorphs. Compare with structurally similar compounds (e.g., 5-Bromo-2-iodopyridine, mp 112–113°C) to establish trends .

Q. What statistical methods validate the reproducibility of synthetic yields across labs?

- Methodological Answer: Use ANOVA to compare yields from ≥3 independent trials. Identify outliers via Grubbs’ test. Document variables (e.g., humidity, catalyst batch) in a controlled matrix. Collaborate with external labs to perform interlaboratory studies, ensuring protocol standardization (e.g., inert atmosphere purity) .

Tables for Key Data Comparison

| Property | This compound | 5-Bromo-2-iodopyridine |

|---|---|---|

| Molecular Weight (g/mol) | 283.09 | 283.89 |

| Melting Point (°C) | ~112–113 (predicted) | 112–113 |

| Key Functional Groups | Br, CN, COO-iPr | Br, I |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.